molecular formula C10H12N4S B1418957 1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine CAS No. 1157093-59-8

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine

Cat. No.: B1418957
CAS No.: 1157093-59-8
M. Wt: 220.3 g/mol
InChI Key: OGUQPUBMOLJLRY-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine is utilized in various novel synthesis methods. For example, Rahmani et al. (2018) developed an efficient synthesis of pyridine-pyrimidines and their derivatives using a three-component reaction, where 3-methyl-1H-pyrazole-5-amine, a close relative to the specified compound, was used successfully under specific conditions (Rahmani et al., 2018). Gunasekaran et al. (2014) also reported the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from a domino reaction involving 3-methyl-1-aryl-1H-pyrazol-5-amines (Gunasekaran, Prasanna, & Perumal, 2014).

Catalytic and Chemical Applications

The compound is used in studies exploring catalytic and chemical properties. For instance, Obuah et al. (2014) examined pyrazolylamine ligands, including 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, in the oligomerization and polymerization of ethylene (Obuah, Omondi, Nozaki, & Darkwa, 2014). Jana et al. (2019) synthesized napthyl/pyridine-pyrazole-derived complexes, including Mn(II), Co(II), and Cu(II) derivatives, showing catalytic activities in biochemical reactions (Jana et al., 2019).

Corrosion Inhibition

This compound has been studied for its role in corrosion inhibition. Cissé et al. (2011) investigated pyridin-pyrazol derivatives, including N-[(3,5-dimethyl-1H-pyrazol)methyl]pyridine-2-amine, as corrosion inhibitors for mild steel in acidic solutions (Cissé et al., 2011).

Polymerization and Material Science

The compound has applications in polymerization and material science. Pearce et al. (2019) synthesized pyridine-based ligands, including derivatives of 1H-pyrazol-1-ylmethyl pyridine, for extracting nickel(II) and copper(II), demonstrating its utility in material science (Pearce, Ogutu, Saban, & Luckay, 2019). Benade et al. (2011) used complexes of 1H-pyrazol-1-ylmethyl pyridine for the vinyl-addition type polymerization of norbornene (Benade, Ojwach, Obuah, Guzei, & Darkwa, 2011).

Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-5-(pyridin-2-ylsulfanyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing the overall metabolic flux. For instance, this compound has been shown to inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolite levels and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its bioavailability and efficacy. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production .

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-2-ylsulfanylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-9(11)10(14(2)13-7)15-8-5-3-4-6-12-8/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUQPUBMOLJLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)SC2=CC=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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